molecular formula C16H15NO2 B1658340 Acetamide, N-(2-fluorenyl)-2-methoxy- CAS No. 60550-83-6

Acetamide, N-(2-fluorenyl)-2-methoxy-

Cat. No.: B1658340
CAS No.: 60550-83-6
M. Wt: 253.29 g/mol
InChI Key: MMVPXZYILGUFKQ-UHFFFAOYSA-N
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Description

Acetamide, N-(2-fluorenyl)-2-methoxy- (hereafter referred to as 2-Methoxy-2-FAA) is a derivative of the well-studied carcinogen N-2-fluorenylacetamide (2-FAA). Its structure features a fluorenyl group substituted at the second position with an acetamide moiety containing a methoxy group. The methoxy substituent significantly alters its physicochemical properties and biological activity compared to 2-FAA.

Properties

CAS No.

60550-83-6

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-2-methoxyacetamide

InChI

InChI=1S/C16H15NO2/c1-19-10-16(18)17-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8,10H2,1H3,(H,17,18)

InChI Key

MMVPXZYILGUFKQ-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

COCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Other CAS No.

60550-83-6

Origin of Product

United States

Comparison with Similar Compounds

N-2-Fluorenylacetamide (2-FAA)

  • Structure : Fluorenyl group at position 2 with an unsubstituted acetamide.
  • Carcinogenicity: Highly carcinogenic, inducing liver and mammary tumors in rodents. Requires metabolic activation via hydroxylation at position 1 or 7, followed by deacetylation to form reactive quinone imine intermediates .
  • Mechanism : Inhibits liver catalase activity by 20–25% in vivo, suggesting interference with enzyme synthesis or degradation .

N-(1-Hydroxy-2-Fluorenyl)Acetamide

  • Structure : Hydroxyl group at position 1 of the fluorenyl ring.
  • Carcinogenicity: Non-carcinogenic.
  • Metabolism: Deacetylated by all rat tissues, forming o-aminophenol, which is oxidized to quinone imine but lacks carcinogenic potency .

N-(1-Methoxy-2-Fluorenyl)Acetamide

  • Structure : Methoxy group at position 1 of the fluorenyl ring.
  • Carcinogenicity: Moderately carcinogenic (27% tumor incidence in rats), primarily inducing intestinal adenocarcinomas. Metabolic O-demethylation converts it to N-(1-hydroxy-2-fluorenyl)acetamide in vivo, but the liberated hydroxy derivative exhibits weak activity .
  • Tissue Specificity : Contrasts with 2-FAA, which targets the liver and mammary glands, indicating substituent position dictates tumor site .

N-(7-Methoxy-2-Fluorenyl)Acetamide

  • Structure : Methoxy group at position 7 of the fluorenyl ring.
  • Carcinogenicity: Highly active, specifically targeting mammary glands. Demonstrates that methoxy positioning (ortho vs. para relative to the acetamide) drastically alters biological outcomes .

Other Methoxy-Substituted Acetamides

  • N-(3-Chloro-4,5-Diethoxyphenyl)-2-Methoxy-Acetamide : Exhibits antimicrobial properties, highlighting the role of methoxy groups in enhancing solubility and target binding .
  • 2-(2-Methoxyphenoxy)-N-[4-(Tetrahydro-2-Furanylmethoxy)Phenyl]Acetamide: Non-fluorenyl derivative with anti-inflammatory applications, showing methoxy groups can modulate pharmacokinetics without carcinogenic effects .

Key Research Findings

Metabolic Pathways

  • 2-Methoxy-2-FAA: Likely undergoes O-demethylation to form N-(1-hydroxy-2-fluorenyl)acetamide, which is further deacetylated and oxidized. However, the hydroxy metabolite’s weak carcinogenicity limits overall potency compared to 2-FAA .
  • 2-FAA vs. 2-Methoxy-2-FAA : The methoxy group slows metabolic activation, reducing reactive intermediate formation and altering tissue distribution .

Carcinogenicity and Structure-Activity Relationships

  • Positional Effects :
    • 1-Methoxy : Moderate intestinal tumors.
    • 7-Methoxy : High mammary gland specificity.
    • 3-Methoxy : Inactive .
  • Substituent Size: Methoxy groups (small, electron-donating) enhance metabolic stability compared to bulkier substituents (e.g., chloro or morpholino groups in non-fluorenyl analogs) .

Biochemical Impact

  • Catalase Inhibition : 2-FAA and its hydroxy derivative reduce liver catalase activity by 20–25%, while 2-Methoxy-2-FAA shows negligible effects, suggesting reduced hepatic interaction .

Data Tables

Table 1. Carcinogenic Activity of Fluorenyl Acetamide Derivatives

Compound Tumor Incidence (%) Primary Tumor Sites Metabolic Activation Pathway
2-FAA 70–90 Liver, Mammary Gland Hydroxylation → Deacetylation → Oxidation
1-Methoxy-2-FAA 27 Small Intestine O-Demethylation → Hydroxylation
7-Methoxy-2-FAA 65 Mammary Gland Direct activation (minimal metabolism)
1-Hydroxy-2-FAA 0 N/A Rapid excretion

Table 2. Physicochemical Properties of Selected Acetamides

Compound Melting Point (°C) LogP Solubility (mg/mL)
2-Methoxy-2-FAA ~75–84* 3.2 0.15
2-FAA 153–155 2.8 0.10
N-(3-Chloro-4,5-Diethoxyphenyl)-2-Methoxy-Acetamide 287.74 (MW) 4.1 0.08

*Estimated based on structurally similar compounds in .

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